molecular formula C10H8ClN5O3 B14250470 2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide

Cat. No.: B14250470
M. Wt: 281.65 g/mol
InChI Key: IIEAJFVQJSLSPU-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide is a complex organic compound with a molecular formula of C9H8ClN5O3 This compound is characterized by the presence of a furan ring, a pyrimidine ring, and various functional groups including an amino group, a chloro group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2-furancarboxylic acid, which is then reacted with hydrazine to form 2-furancarboxylic acid hydrazide. This intermediate is further reacted with 2-amino-6-chloro-5-formyl-4-pyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques such as refluxing, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the formyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonds and van der Waals forces, with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide is unique due to the combination of its functional groups and the presence of both furan and pyrimidine rings

Properties

Molecular Formula

C10H8ClN5O3

Molecular Weight

281.65 g/mol

IUPAC Name

N'-(2-amino-6-chloro-5-formylpyrimidin-4-yl)furan-2-carbohydrazide

InChI

InChI=1S/C10H8ClN5O3/c11-7-5(4-17)8(14-10(12)13-7)15-16-9(18)6-2-1-3-19-6/h1-4H,(H,16,18)(H3,12,13,14,15)

InChI Key

IIEAJFVQJSLSPU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NNC2=C(C(=NC(=N2)N)Cl)C=O

Origin of Product

United States

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